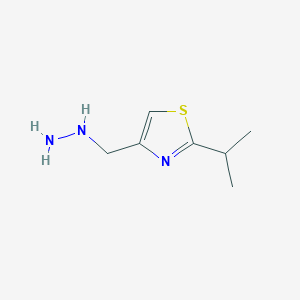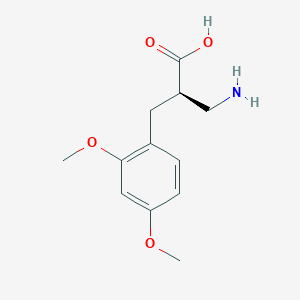![molecular formula C16H10BrN B12959566 1-Bromo-7H-benzo[c]carbazole](/img/structure/B12959566.png)
1-Bromo-7H-benzo[c]carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-7H-benzo[c]carbazole is an organic compound with the molecular formula C16H10BrN It is a derivative of carbazole, a nitrogen-containing heterocyclic compound
Vorbereitungsmethoden
The synthesis of 1-Bromo-7H-benzo[c]carbazole typically involves the bromination of 7H-benzo[c]carbazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial production methods may involve more scalable processes, such as continuous flow reactions, to produce larger quantities of the compound efficiently. These methods often optimize reaction conditions to maximize yield and purity while minimizing by-products and waste.
Analyse Chemischer Reaktionen
1-Bromo-7H-benzo[c]carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation can be achieved using reagents like potassium permanganate, while reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The bromine atom allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, Suzuki coupling with phenylboronic acid would yield a phenyl-substituted benzo[c]carbazole derivative.
Wissenschaftliche Forschungsanwendungen
1-Bromo-7H-benzo[c]carbazole has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent optoelectronic properties.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound’s unique structural properties make it a valuable component in the synthesis of advanced materials, such as conducting polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 1-Bromo-7H-benzo[c]carbazole depends on its application. In organic electronics, its role is primarily as a charge transport material, facilitating the movement of electrons or holes within the device. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The exact pathways involved can vary widely depending on the specific application and the derivative used .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-7H-benzo[c]carbazole can be compared with other similar compounds, such as:
10-Bromo-7H-benzo[c]carbazole: This compound has a similar structure but with the bromine atom at a different position, which can affect its reactivity and applications.
7H-benzo[c]carbazole: The parent compound without the bromine atom, used as a starting material for various derivatives.
9-Bromo-7H-benzo[c]carbazole:
The uniqueness of this compound lies in its specific bromination pattern, which can influence its chemical reactivity and suitability for different applications.
Eigenschaften
Molekularformel |
C16H10BrN |
|---|---|
Molekulargewicht |
296.16 g/mol |
IUPAC-Name |
1-bromo-7H-benzo[c]carbazole |
InChI |
InChI=1S/C16H10BrN/c17-12-6-3-4-10-8-9-14-16(15(10)12)11-5-1-2-7-13(11)18-14/h1-9,18H |
InChI-Schlüssel |
GNUMMXVWJMWRID-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC4=C3C(=CC=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-yl)carbamate](/img/structure/B12959483.png)




![Bis[(3S,6S)-3,6-bis[(1H-imidazol-4-yl-|EN3)methyl]-2,5-piperazinedione]-Copper](/img/structure/B12959509.png)








